N-phenyl-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-PHENYL-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a phenyl group, a tetrafluorophenoxy group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-PHENYL-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the phenyl group: This step involves the reaction of the pyrazole intermediate with a phenyl halide in the presence of a base, such as potassium carbonate, to form the N-phenyl pyrazole.
Attachment of the tetrafluorophenoxy group: This can be done through a nucleophilic substitution reaction, where the N-phenyl pyrazole reacts with a tetrafluorophenol derivative in the presence of a suitable base.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an isocyanate or a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of N3-PHENYL-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N~3~-PHENYL-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of corresponding pyrazole-3-carboxamide derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N~3~-PHENYL-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N3-PHENYL-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenylpyrazole derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Tetrafluorophenoxy derivatives: Compounds with the tetrafluorophenoxy group attached to different core structures.
Carboxamide derivatives: Compounds with the carboxamide group attached to various heterocyclic rings.
Uniqueness
N~3~-PHENYL-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its phenyl, tetrafluorophenoxy, and carboxamide groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H11F4N3O2 |
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Molecular Weight |
365.28 g/mol |
IUPAC Name |
N-phenyl-1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H11F4N3O2/c18-11-8-12(19)15(21)16(14(11)20)26-9-24-7-6-13(23-24)17(25)22-10-4-2-1-3-5-10/h1-8H,9H2,(H,22,25) |
InChI Key |
WHAARIQBIBAZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)COC3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
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